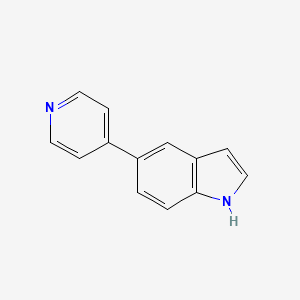

5-(Pyridin-4-yl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUSCDHKJYONLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566328 | |

| Record name | 5-(Pyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90679-35-9 | |

| Record name | 5-(Pyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Pharmacology of 5-(Pyridin-4-yl)-1H-indole Derivatives: A Technical Overview

An in-depth exploration of the biological activities of compounds derived from the 5-(Pyridin-4-yl)-1H-indole scaffold reveals a diverse range of mechanisms of action, targeting key pathways in cancer and other diseases. While direct studies on the core this compound molecule are not extensively available in publicly accessible scientific literature, a comprehensive analysis of its derivatives provides significant insights into the therapeutic potential of this chemical framework. This technical guide summarizes the known mechanisms of action, presents quantitative data, and outlines experimental protocols for key derivative classes, offering a valuable resource for researchers, scientists, and drug development professionals.

The this compound scaffold serves as a versatile template for the design of biologically active molecules. By modifying the core structure with various functional groups, researchers have developed compounds that interact with a range of molecular targets, leading to distinct pharmacological effects. These include the induction of a unique form of cell death known as methuosis, the modulation of immune responses through enzyme inhibition, and the targeting of nuclear receptors to trigger apoptosis.

I. Induction of Methuosis and Activation of the MAPK/JNK Signaling Pathway

A significant area of research has focused on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives as potent inducers of methuosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization. One such derivative, compound 12A, has demonstrated high pan-cytotoxicity against various cancer cell lines while exhibiting low toxicity in normal cells.[1][2][3]

The proposed mechanism involves the accumulation of vacuoles derived from macropinosomes, which may originate from the endoplasmic reticulum (ER), leading to ER stress.[1][2] This cellular stress cascade ultimately activates the MAPK/JNK signaling pathway, culminating in methuotic cell death.[1][2][3]

Quantitative Data:

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| 12c | Various Cancer & Normal Cells | Vacuolization Induction, No effect on cell growth | >50 | [1] |

| 12A | Various Cancer Cells | Methuosis Induction, Pan-cytotoxicity | Not specified | [1][2] |

Experimental Protocols:

MTT Assay for Antiproliferative Activity: Human cancer and normal cells were seeded in 96-well plates and treated with varying concentrations of the test compounds. After a specified incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. The resulting formazan crystals were dissolved, and the absorbance was measured at a specific wavelength to determine cell viability and calculate the half-maximal inhibitory concentration (IC50).[1]

Signaling Pathway Diagram:

Caption: Proposed signaling pathway for Compound 12A-induced methuosis.

II. Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

Derivatives of 5-(pyridin-3-yl)-1H-indole-4,7-dione have been identified as promising inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that plays a crucial role in tumor immune escape by catabolizing the essential amino acid tryptophan.[4] By inhibiting IDO1, these compounds can potentially restore anti-tumor immune responses.

Enzyme kinetics studies have revealed that these compounds act as reversible competitive inhibitors of IDO1.[4] The structure-activity relationship of this series indicates that the 5-(pyridin-3-yl)-1H-indole-4,7-dione scaffold is a key feature for their inhibitory activity.[4]

Quantitative Data:

| Compound Class | Target | Inhibition Type | Potency | Reference |

| 5-(pyridin-3-yl)-1H-indole-4,7-diones | IDO1 | Reversible Competitive | Moderate (micromolar level) | [4] |

Experimental Protocols:

IDO1 Enzyme Inhibition Assay: The inhibitory activity of the compounds on IDO1 was evaluated in vitro using purified recombinant human IDO1 enzyme. The assay measures the conversion of tryptophan to N-formylkynurenine in the presence and absence of the test compounds. The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Cell-Based IDO1 Activity Assay: IFN-γ stimulated HeLa cells, which express IDO1, were used to assess the cellular activity of the inhibitors. The concentration of kynurenine in the cell culture supernatant was measured as an indicator of IDO1 activity.

Logical Relationship Diagram:

Caption: Mechanism of IDO1 inhibition by 5-(pyridin-3-yl)-1H-indole-4,7-dione derivatives.

III. Modulation of Nur77 for Anti-Cancer Activity

Another class of derivatives, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides, has been investigated as novel anti-cancer agents that target the orphan nuclear receptor Nur77.[5] The compound designated as 8b from this series has shown potent cytotoxic activity against various cancer cell lines with lower toxicity compared to the reference compound celastrol.[5]

The mechanism of action of compound 8b is associated with its ability to bind to Nur77 and induce its translocation to the mitochondria. This Nur77-mitochondrial targeting triggers a Nur77-dependent apoptotic pathway, leading to cancer cell death.[5]

Quantitative Data:

| Compound | Activity | Key Finding | Reference |

| 8b | Nur77-binding and induction of apoptosis | Excellent Nur77-binding activity, comparable to celastrol | [5] |

Experimental Protocols:

Nur77-Binding Assay: The binding affinity of the compounds to Nur77 can be determined using techniques such as surface plasmon resonance (SPR) or fluorescence polarization assays with purified Nur77 protein.

Cellular Localization Studies: Immunofluorescence microscopy can be used to visualize the subcellular localization of Nur77 in cancer cells treated with the test compounds. Co-localization studies with mitochondrial markers would confirm the translocation of Nur77 to the mitochondria.

Apoptosis Assays: Apoptosis induction can be quantified using methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activation.

Signaling Pathway Diagram:

Caption: Mechanism of Nur77 modulation by Compound 8b leading to apoptosis.

References

- 1. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1 H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Discovery of 5-(pyridin-3-yl)-1H-indole-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 5-(Pyridin-4-yl)-1H-indole derivatives

An In-Depth Technical Guide on the Biological Activity of 5-(Pyridin-4-yl)-1H-indole Derivatives and Related Analogs

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to tryptophan allows it to interact with a wide array of biological targets, making it a cornerstone in the development of new therapeutic agents. When functionalized with a pyridine ring, the resulting pyridinyl-indole core exhibits a diverse range of pharmacological activities, with a particular prominence in oncology. This guide focuses on the biological activity of derivatives based on the this compound scaffold. While direct research on this specific isomeric form is emerging, a significant body of recent, in-depth research has focused on the closely related 5-(Pyridin-3-yl)-1H-indole analogs. This technical guide will present the detailed findings for these analogs as a critical resource for understanding the structure-activity relationships and therapeutic potential of the broader pyridinyl-indole class, while also including available data for true pyridin-4-yl derivatives.

Anticancer Activity of Pyridinyl-Indole Derivatives

The most extensively documented biological activity for this class of compounds is their potent anticancer effect, which is mediated through several distinct mechanisms of action, including the induction of a non-apoptotic form of cell death known as methuosis, modulation of the orphan nuclear receptor Nur77, and inhibition of key signaling kinases.

Methuosis Induction by 5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazides

A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been identified as potent inducers of methuosis, a form of programmed cell death characterized by extensive cytoplasmic vacuolization originating from macropinosomes. This pathway offers a promising therapeutic strategy for cancers that are resistant to traditional apoptosis-inducing agents.

Mechanism of Action

The lead compound from this series, designated 12A , induces methuosis selectively in cancer cells while showing minimal toxicity to normal cells. The process begins with the formation of large cytoplasmic vacuoles derived from macropinosomes, a process distinct from autophagy. This vacuolization is associated with endoplasmic reticulum (ER) stress and is mediated by the activation of the MAPK/JNK signaling pathway.

Caption: MAPK/JNK signaling pathway in methuosis induced by Compound 12A.

Quantitative Data: Vacuolization and Antiproliferative Activity

The vacuolization-inducing effect and antiproliferative activities of several derivatives were evaluated in HeLa (cervical cancer) cells. The data highlights the structure-activity relationship, where substitutions on the carbohydrazide moiety significantly impact biological effect.

| Compound | Vacuolization Ratio (%) at 1.0 µM | Antiproliferative Activity (Inhibition %) at 20 µM |

| 12c | 89 ± 0.55 | 71 ± 2.01 |

| 12d | 74 ± 0.56 | 65 ± 1.04 |

| 12g | 91 ± 1.03 | 87 ± 0.58 |

| 12i | 93 ± 0.76 | 90 ± 1.12 |

| 12n | 90 ± 1.23 | 89 ± 0.76 |

| 12p | 73 ± 1.56 | 64 ± 2.13 |

| 12A | 92 ± 0.88 | 91 ± 0.98 |

Data presented as mean ± standard deviation.

Experimental Protocols

Vacuolization Assay

-

Cell Plating: HeLa cells are seeded into 96-well plates and cultured until they reach approximately 80% confluence.

-

Compound Treatment: The cells are treated with the test compounds at a final concentration of 1.0 µM. A vehicle control (DMSO) is run in parallel.

-

Incubation: The plates are incubated for 8 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Imaging: Following incubation, cells are observed and imaged using a phase-contrast microscope.

-

Quantification: The percentage of vacuolated cells is determined by counting at least 300 cells from three independent, randomly selected fields. A cell is scored as positive if vacuoles occupy more than 50% of the cytoplasm.

In Vitro Cytotoxicity (MTT) Assay The antiproliferative activity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.

-

Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

-

Compound Addition: Cells are treated with various concentrations of the test compounds and incubated for an additional 72 hours.

-

MTT Reagent: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.

-

Data Analysis: The IC₅₀ value, the concentration of compound required to inhibit cell growth by 50%, is calculated from the dose-response curves.

Nur77-Mediated Apoptosis by 5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides

Another series of pyridinyl-indole derivatives, specifically 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides, have been developed as novel modulators of the orphan nuclear receptor Nur77 (also known as TR3 or NGFI-B).

Mechanism of Action

Nur77 plays a dual role in cell survival and apoptosis. In the nucleus, it functions as a transcription factor. However, upon certain stimuli, it can translocate from the nucleus to the mitochondria. There, it interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that exposes Bcl-2's pro-apoptotic BH3 domain, thereby converting it into a killer protein and triggering apoptosis. The lead compound, 8b , binds to Nur77, promoting its translocation to the mitochondria and initiating this apoptotic cascade.

Caption: Nur77-mediated apoptosis pathway induced by Compound 8b.

Quantitative Data: Cytotoxicity and Nur77 Binding

The cytotoxic activity of the lead compound 8b was evaluated against various cancer cell lines. Its binding affinity to the Nur77 Ligand Binding Domain (LBD) was also quantified.

| Cell Line | Cancer Type | IC₅₀ (µM) for Compound 8b |

| HepG2 | Hepatocellular Carcinoma | 1.83 ± 0.11 |

| Huh7 | Hepatocellular Carcinoma | 2.51 ± 0.24 |

| A549 | Lung Cancer | 3.15 ± 0.17 |

| MCF-7 | Breast Cancer | 2.89 ± 0.15 |

| HCT116 | Colon Cancer | 4.26 ± 0.32 |

Data presented as mean ± standard deviation.

Nur77 Binding Affinity:

-

The binding affinity (K D ) of compound 8b to the Nur77-LBD was determined to be 0.12 µM using Surface Plasmon Resonance (SPR).

Experimental Protocols

Surface Plasmon Resonance (SPR) Assay for Nur77 Binding

-

Protein Immobilization: Recombinant human Nur77-LBD protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Analyte Injection: A series of concentrations of the test compound (analyte) are prepared in a suitable running buffer and injected over the sensor surface.

-

Data Acquisition: The binding events are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the mass of bound analyte. This generates sensorgrams showing association and dissociation phases.

-

Data Analysis: The equilibrium dissociation constant (K D ) is calculated by fitting the steady-state binding data to a 1:1 binding model. A lower K D value indicates a higher binding affinity.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Cancer cells are treated with the test compound at its IC₅₀ concentration for a specified period (e.g., 24-48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are scored as early apoptotic, while Annexin V-positive/PI-positive cells are scored as late apoptotic or necrotic.

Cytotoxicity of a Pyrazolinyl-Indole Derivative with a Pyridin-4-yl Moiety

Direct evidence for the anticancer activity of a this compound derivative comes from the evaluation of a series of pyrazolinyl-indoles. The compound HD12 , which features a (pyridin-4-yl)methanone group, demonstrated notable cytotoxic activity against a wide range of cancer cell lines.

Quantitative Data: NCI-60 Single-Dose Screen

Compound HD12 was subjected to the National Cancer Institute's (NCI) 60-cell line screen at a single high dose (10 µM). The results are reported as percent growth inhibition.

| Cancer Panel | Representative Cell Lines | Mean Growth Inhibition (%) |

| Leukemia | K-562, SR | 68.5 |

| Colon Cancer | HCT-116, SW-620 | 55.2 |

| Breast Cancer | MCF7, MDA-MB-468 | 61.8 |

| Melanoma | SK-MEL-5, UACC-62 | 59.3 |

| Lung Cancer | NCI-H460, A549/ATCC | 51.7 |

These values represent the average growth inhibition across all cell lines within the specified panel.

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen The NCI-60 screen is a standardized high-throughput assay used for decades in cancer research.

-

Cell Culture: Sixty different human tumor cell lines, representing 9 different cancer types (leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast), are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum.

-

Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's growth rate. They are incubated for 24 hours before drug addition.

-

Compound Preparation and Addition: The test compound is solubilized in DMSO and diluted with culture medium. It is added to the plates at a single concentration (10⁻⁵ M) and incubated for 48 hours.

-

Endpoint Measurement (Sulforhodamine B Assay):

-

Fixation: Adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) sulforhodamine B (SRB) solution for 10 minutes at room temperature.

-

Solubilization: Unbound dye is removed by washing with 1% (v/v) acetic acid. The bound stain is then solubilized with 10 mM trizma base.

-

Absorbance Reading: The absorbance is read on an automated plate reader at a wavelength of 515 nm.

-

-

Data Calculation: The percent growth is calculated relative to the no-drug control and the cell count at the time of drug addition (Tz). This allows for the determination of growth inhibition (values from 100 to 0) and cell lethality (values less than 0).

General Experimental and Logic Workflow

The discovery and preclinical evaluation of novel pyridinyl-indole derivatives follow a logical and systematic workflow, beginning with chemical synthesis and progressing through comprehensive biological evaluation.

Caption: General workflow for the discovery of pyridinyl-indole anticancer agents.

Conclusion

Derivatives of the 5-(Pyridinyl)-1H-indole scaffold represent a highly promising class of compounds for oncological drug development. Extensive research into the pyridin-3-yl analogs has revealed potent anticancer activity through novel mechanisms like methuosis induction and modulation of the Nur77 apoptotic pathway. Furthermore, initial high-throughput screening of true this compound derivatives has confirmed significant cytotoxic effects across a broad range of human cancers. The detailed mechanistic insights and quantitative biological data presented in this guide provide a strong foundation for researchers, scientists, and drug development professionals. Future work should focus on the direct synthesis and evaluation of more this compound derivatives to fully elucidate their structure-activity relationships, optimize their potency and selectivity, and explore their potential as next-generation cancer therapeutics.

synthesis and characterization of 5-(Pyridin-4-yl)-1H-indole

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Pyridin-4-yl)-1H-indole

This guide provides a comprehensive overview of the , a biaryl heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous pharmaceuticals, and its functionalization at the 5-position allows for the introduction of diverse substituents to modulate biological activity.[1] This document details a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction and outlines the expected analytical data for comprehensive characterization of the final compound.

Synthesis by Suzuki-Miyaura Cross-Coupling

The most effective and widely adopted method for constructing the C-C bond between an indole ring and a pyridine ring is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction offers high functional group tolerance and typically proceeds under mild conditions.[1] The synthesis of this compound is achieved by coupling 5-bromo-1H-indole with 4-pyridinylboronic acid in the presence of a palladium catalyst and a base. A notable advantage of this method is its adaptability to aqueous solvent systems, which aligns with green chemistry principles.[2][3]

Detailed Experimental Protocols

The following protocols are based on established procedures for the Suzuki-Miyaura coupling of haloindoles.[1][2]

Synthesis of this compound

-

Vessel Preparation : To a microwave reaction vial equipped with a magnetic stir bar, add 5-bromo-1H-indole (1.0 mmol, 1.0 equiv.), 4-pyridinylboronic acid (1.5 mmol, 1.5 equiv.), and sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv.).[2][4]

-

Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).[2]

-

Solvent Addition : Add a 4:1 mixture of ethanol (EtOH) and water (H₂O) (2.5 mL).[2]

-

Reaction Execution : Seal the vial and flush with an inert gas (e.g., nitrogen or argon). Place the vial in a microwave reactor and heat the mixture to 120 °C for 1 hour with stirring.[2]

-

Work-up : After cooling the reaction to room temperature, dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.

-

Extraction : Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

-

Purification : Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1] The resulting crude product should be purified by column chromatography on silica gel to yield the pure this compound.[1]

General Characterization Methods

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in deuterated solvents such as DMSO-d₆ or CDCl₃, with chemical shifts referenced to the residual solvent peak.

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) is performed using an ESI-TOF (Electrospray Ionization - Time of Flight) instrument to confirm the exact mass and molecular formula.[5]

-

Infrared (IR) Spectroscopy : IR spectra are recorded on an FTIR spectrometer using the KBr disc technique or as a thin film.[6]

Characterization Data

The following tables summarize the expected physical and spectroscopic data for this compound.

Table 1: Physical and General Spectroscopic Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₀N₂ |

| Molecular Weight | 194.23 g/mol |

| Exact Mass | 194.0844 Da |

| Appearance | Expected to be a light yellow or off-white solid.[7] |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

| Key IR Peaks (cm⁻¹) | ~3400 (N-H stretch), 3100-3000 (Aromatic C-H stretch), 1610, 1590, 1480 (C=C/C=N stretch).[6][8] |

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are predicted based on data for 1H-indole and pyridine, and coupling constants (J) are typical values.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (NH) | ~11.2 | br s | - |

| H-α (Py) | ~8.60 | d | ~6.0 |

| H-4 | ~7.90 | s | - |

| H-β (Py) | ~7.60 | d | ~6.0 |

| H-7 | ~7.50 | d | ~8.5 |

| H-6 | ~7.45 | dd | ~8.5, 1.8 |

| H-3 | ~7.40 | t | ~2.8 |

| H-2 | ~6.50 | t | ~2.0 |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are predicted based on known values for indole and pyridine scaffolds.[9][10]

| Carbon Assignment | Predicted δ (ppm) |

| C-α (Py) | ~150.0 |

| C-ipso' (Py) | ~145.5 |

| C-7a | ~136.0 |

| C-5 | ~132.0 |

| C-3a | ~128.5 |

| C-2 | ~124.5 |

| C-β (Py) | ~121.5 |

| C-6 | ~120.0 |

| C-4 | ~118.0 |

| C-7 | ~111.5 |

| C-3 | ~102.0 |

Mass Spectrometry (MS)

-

HRMS (ESI+) : Calculated for [M+H]⁺ (C₁₃H₁₁N₂⁺): 195.0917. Found: Expected to be within 5 ppm of the calculated value.

-

Fragmentation : The principal fragmentation process in indole derivatives involves the stability of the indole ring.[11] The molecular ion peak [M]⁺ is expected to be prominent.

Experimental Workflow

The overall process from synthesis to final characterization follows a logical progression to ensure the identity and purity of the target compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. explorationpub.com [explorationpub.com]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bmse000097 Indole at BMRB [bmrb.io]

- 11. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

5-(Pyridin-4-yl)-1H-indole Scaffold: A Core Moiety in the Development of Novel Anticancer Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 5-(pyridin-4-yl)-1H-indole chemical scaffold has emerged as a promising pharmacophore in the design and synthesis of novel anticancer agents. While the parent compound itself is not extensively studied as a standalone therapeutic, its incorporation into more complex molecular architectures has yielded derivatives with significant and diverse antitumor activities. These derivatives have been shown to modulate various signaling pathways, leading to distinct mechanisms of cancer cell death, including apoptosis and methuosis. This technical guide provides a comprehensive overview of the anticancer potential of key derivatives based on the this compound core, detailing their mechanisms of action, summarizing their cytotoxic activities, and outlining the experimental protocols for their evaluation.

I. Key Derivatives and Their Anticancer Mechanisms

Several classes of derivatives incorporating the this compound moiety have demonstrated notable anticancer properties. These compounds often feature substitutions at the 1, 2, and 5-positions of the indole ring, leading to interactions with specific biological targets.

Nur77-Targeting 5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides

A significant area of research has focused on derivatives that modulate the orphan nuclear receptor Nur77, a key regulator of apoptosis. One such derivative, compound 8b , has shown considerable promise.[1][2]

-

Mechanism of Action: Compound 8b exhibits potent anticancer activity by binding to Nur77 and inducing its translocation from the nucleus to the mitochondria.[1][2] This mitochondrial targeting of Nur77 is a critical step in initiating the intrinsic apoptotic pathway, ultimately leading to cancer cell death.[1][2] The cytotoxic action of 8b is directly associated with this Nur77-dependent apoptosis.[1][2]

-

Preclinical Efficacy: Compound 8b has demonstrated good potency against various liver cancer cell lines and other cancer cell types.[1][2] Importantly, it has shown lower toxicity compared to the positive control, celastrol.[1][2] Furthermore, in vivo studies have indicated good safety and anti-hepatocellular carcinoma (HCC) activity, marking it as a promising candidate for further investigation.[1][2]

Methuosis-Inducing 5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazides

Another class of derivatives, the 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazides, has been identified as inducers of a non-apoptotic form of cell death known as methuosis. Compound 12A is a notable example from this series.[3]

-

Mechanism of Action: Methuosis is characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes.[3] Compound 12A effectively induces this process in cancer cells.[3] The formation of these vacuoles is linked to endoplasmic reticulum (ER) stress, and the MAPK/JNK signaling pathway is implicated in 12A-induced methuotic cell death.[3] A key advantage of this mechanism is its potential to overcome resistance to apoptosis-based therapies.

-

Selective Cytotoxicity: Compound 12A exhibits high pan-cytotoxicity against a range of different cancer cell lines while displaying minimal toxicity towards normal human cells.[3] This selectivity is a crucial attribute for a potential anticancer therapeutic. In vivo studies using an MDA-MB-231 xenograft mouse model have shown that 12A can significantly inhibit tumor growth.[3]

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Derivatives based on a 5-(pyridin-3-yl)-1H-indole-4,7-dione scaffold have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1).[4]

-

Mechanism of Action: IDO1 is an enzyme that plays a crucial role in tumor immune escape by creating an immunosuppressive microenvironment.[4] By inhibiting IDO1, these compounds can help to restore the host's immune response against the tumor.[4] Enzyme kinetics studies have revealed that these compounds likely act as reversible competitive inhibitors of IDO1.[4] This mechanism of action positions these derivatives within the promising field of cancer immunotherapy.

II. Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for representative derivatives against various human cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.

Table 1: IC50 Values of Nur77-Targeting Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 8b | Liver Cancer Lines | Hepatocellular Carcinoma | Potent Activity | [1][2] |

Further specific IC50 values for compound 8b were not detailed in the provided search results.

Table 2: IC50 Values of Methuosis-Inducing Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 12c | Various | - | > 50 | [3] |

| 12A | Various | Pan-cancer | High pan-cytotoxicity | [3] |

Specific IC50 values for compound 12A across a panel of cell lines were not enumerated in the provided search results, but its high potency was noted.

Table 3: IC50 Values of Other Indole-Based Derivatives

| Compound Class | Cell Line | Cancer Type | IC50 Range (µM) | Reference |

| Indole substituted chalcones (SCS1-7) | HCT-116 | Human Colorectal | 13.53 to 558.53 | [5] |

| Pyrazole-indole hybrids (7a, 7b) | HepG2 | Human Liver Carcinoma | 6.1 ± 1.9 and 7.9 ± 1.9 | [6] |

| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) | MiaPaCa-2 | Pancreatic Cancer | 1.95 | [7] |

| 5-(3-indolyl)-1,3,4-thiadiazole (5m) | PaCa2 | Pancreatic Cancer | 1.5 | [8][9] |

III. Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the evaluation of this compound derivatives as potential anticancer agents.

Chemical Synthesis

The synthesis of these derivatives often involves multi-step reactions. For instance, the synthesis of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives involves the following key steps[10]:

-

Intermediate Formation: Ethyl 5-guanidino-1H-indole-2-carboxylate is formed by refluxing the starting indole with cyanamide in the presence of concentrated HCl, followed by treatment with NH4NO3.

-

Pyrimidine Ring Formation: The intermediate is then reacted with 3-(dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one in the presence of NaOH under reflux to yield the core pyridine-pyrimidine-indole structure.

-

Hydrazide Formation: The final carbohydrazide derivatives are obtained by reacting the resulting ester with hydrazine hydrate in refluxing ethanol.

In Vitro Anticancer Activity Assessment

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[11]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours.[11]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[12]

Mechanism of Action Studies

Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.

-

Cell Treatment and Harvesting: Cancer cells are treated with the compound of interest for a defined period, then harvested and fixed (e.g., with cold ethanol).

-

Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then determined.

Apoptosis Assays: Apoptosis induction can be assessed by various methods, including Annexin V/PI staining followed by flow cytometry.

-

Cell Treatment: Cells are treated with the test compound.

-

Staining: The treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which stains necrotic or late apoptotic cells with compromised membrane integrity).

-

Analysis: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Efficacy Studies

Xenograft Mouse Models: In vivo xenograft models are crucial for evaluating the preclinical efficacy and potential toxicities of anticancer compounds.[13]

-

Model Development: Human cancer cells are implanted into immunocompromised mice, either subcutaneously or orthotopically, to establish tumors.[13][14][15] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are also used to better recapitulate the heterogeneity of human cancers.[13][16]

-

Drug Administration: Once the tumors reach a certain size, the mice are treated with the test compound or a vehicle control. The dosage and dosing schedule are critical parameters to be optimized.[13]

-

Tumor Measurement and Monitoring: Tumor growth is monitored regularly by measuring tumor volume. The body weight and overall health of the mice are also monitored to assess toxicity.

-

Endpoint Analysis: At the end of the study, the tumors are excised and may be used for further analysis, such as histology and biomarker studies.

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound derivatives and a general workflow for their evaluation as anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-(pyridin-3-yl)-1H-indole-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. crownbio.com [crownbio.com]

- 15. ichorlifesciences.com [ichorlifesciences.com]

- 16. IOTN Moonshot Model Sharing Catalog [iotnmoonshot.org]

In Vitro Screening of Novel Pyridinyl-Indole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening methodologies for novel pyridinyl-indole compounds, a class of molecules with significant therapeutic potential. This document details the experimental protocols for key assays, presents quantitative data in a structured format, and visualizes the cellular signaling pathways influenced by these compounds.

Introduction

Pyridinyl-indole scaffolds are privileged structures in medicinal chemistry, frequently appearing in compounds targeting a range of diseases, particularly cancer. Their versatile structure allows for the modulation of various cellular processes. In vitro screening is the crucial first step in the drug discovery pipeline to identify and characterize the biological activity of newly synthesized pyridinyl-indole derivatives. This guide focuses on the core assays used to evaluate their cytotoxic effects, kinase inhibitory potential, and impact on cell cycle progression.

Experimental Protocols

Detailed methodologies for the primary in vitro screening assays are provided below. These protocols are synthesized from established methods and can be adapted based on specific cell lines and compound characteristics.

Cytotoxicity Assays

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

Adherent cancer cell lines (e.g., A549, SK-OV-3, HCT 116)

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the pyridinyl-indole compounds and incubate for 48-72 hours.

-

Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

The MTT assay is another colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines (adherent or suspension)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density.

-

Compound Treatment: Treat cells with pyridinyl-indole compounds for the desired time period.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

-

Absorbance Measurement: Read the absorbance at 570 nm.

Kinase Inhibition Assay

This assay determines the ability of pyridinyl-indole compounds to inhibit the activity of specific kinases.

Materials:

-

Purified kinase (e.g., CDK5, DYRK1A, RET, TRKA)

-

Kinase-specific substrate

-

ATP

-

Kinase reaction buffer

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

Procedure:

-

Reaction Setup: In a 384-well plate, add the pyridinyl-indole compound, purified kinase, and kinase reaction buffer.

-

Initiation: Start the kinase reaction by adding the substrate and ATP.

-

Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the detection reagent to stop the reaction and generate a signal (e.g., luminescence, fluorescence).

-

Signal Measurement: Read the signal using a plate reader. The signal intensity is inversely proportional to the kinase activity.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Pyridinyl-indole compounds

-

PBS

-

Ethanol, 70% (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Cell Treatment: Treat cells with the pyridinyl-indole compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Data Presentation

The following tables summarize the quantitative data for the in vitro screening of various pyridinyl-indole and related indole compounds from published literature.

Table 1: Cytotoxicity of Pyridinyl-Indole and Related Compounds

| Compound ID | Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| 10h | SK-OV-3 | SRB | More potent than doxorubicin | [1] |

| 5 | XF 498 | SRB | 0.006 (µg/mL) | [2] |

| 5 | HCT 15 | SRB | 0.073 (µg/mL) | [2] |

| 7 | HCT 15 | SRB | 0.065 (µg/mL) | [2] |

| 1a (MOMIPP) | U251 | SRB | Low micromolar | [3] |

| 2j-2m | U251 | SRB | 1-2 orders of magnitude more potent than 1a | [3] |

| 12 | MCF-7 | MTT | 0.5 | [4] |

| 12 | HepG2 | MTT | 5.27 | [4] |

| 1c | HUH7, MCF7, HCT-116 | Not specified | Significant cell growth inhibition | [5] |

Table 2: Kinase Inhibition by Pyridinyl-Indole and Related Compounds

| Compound ID | Kinase Target | IC50 (nM) | Reference |

| 11 | CDK5 | 160 | [6] |

| 11 | DYRK1A | 60 | [6] |

| Pz-1 | RET | 1.0 | [7] |

| Pz-1 | TRK | 1.6 | [7] |

| 12 | PIM-1 | 14.3 | [4] |

| 11n | Akt1 | 0.17 | [8] |

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and key signaling pathways modulated by pyridinyl-indole compounds.

Experimental Workflows

Signaling Pathways

Pyridinyl-indole and related indole compounds have been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.[9][10][11]

Indole compounds can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.[9][10][11] Some pyridinyl-indole derivatives have been specifically shown to target Akt.[8]

The MAPK/ERK pathway is another critical regulator of cell proliferation and differentiation that can be targeted by indole-containing compounds.[12]

Conclusion

This technical guide provides a foundational framework for the in vitro screening of novel pyridinyl-indole compounds. The detailed protocols, consolidated data, and visual representations of workflows and signaling pathways are intended to aid researchers in the efficient and effective evaluation of these promising therapeutic candidates. The presented data highlights the potential of pyridinyl-indole derivatives as potent cytotoxic agents and kinase inhibitors, warranting further investigation in the drug discovery and development process.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. researchhub.com [researchhub.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. texaschildrens.org [texaschildrens.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

The Pharmacophore of 5-(pyridin-4-yl)-1H-indole: A Technical Guide for Drug Development

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry

The 5-(pyridin-4-yl)-1H-indole core is a significant heterocyclic scaffold that has garnered substantial interest in the field of drug discovery. Its unique structural features, combining the electron-rich indole nucleus with the electron-deficient pyridine ring, give rise to a privileged pharmacophore capable of interacting with a diverse range of biological targets. This technical guide provides a comprehensive overview of the pharmacophoric features, synthesis, and biological activities of derivatives based on this core, offering valuable insights for researchers, scientists, and drug development professionals. While direct biological data on the unsubstituted parent molecule is limited, a detailed analysis of its active derivatives allows for the elucidation of its core pharmacophoric requirements.

Inferred Pharmacophoric Features of the Core Scaffold

Based on extensive structure-activity relationship (SAR) studies of its derivatives, the essential pharmacophoric features of the this compound scaffold can be characterized as follows:

-

Hydrogen Bond Donor: The indole N-H group serves as a crucial hydrogen bond donor, facilitating interactions with hydrogen bond acceptor moieties in the target protein's binding site.

-

Aromatic/Hydrophobic Regions: The fused bicyclic indole ring system and the pyridine ring provide extensive aromatic and hydrophobic surfaces for van der Waals and π-π stacking interactions.

-

Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a key interaction point for many kinase inhibitors and other targeted therapies.

-

Vectorial Orientation: The relative orientation of the indole and pyridine rings is critical for activity. The linkage at the 5-position of the indole provides a specific vector for substituents to explore and interact with different regions of a binding pocket.

These fundamental features can be visualized in the following pharmacophore model:

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a wide array of biological activities, highlighting its potential in treating various diseases, particularly cancer.

Anticancer Activity

Methuosis Induction: A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been identified as potent inducers of methuosis, a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm.[1][2][3] Compound 12A from this series effectively induces methuosis in cancer cells while showing minimal toxicity to normal cells.[1][2][3] This activity is linked to the MAPK/JNK signaling pathway.[3][4]

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: 5-(pyridin-3-yl)-1H-indole-4,7-dione derivatives have been developed as inhibitors of IDO1, an enzyme implicated in tumor immune escape.[5] These compounds act as reversible competitive inhibitors and represent a promising scaffold for cancer immunotherapy.[5]

Nur77 Modulation: Derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide have been shown to be potent modulators of the orphan nuclear receptor Nur77.[6][7] Compound 8b from this class exhibits excellent Nur77-binding activity and induces Nur77-dependent apoptosis in cancer cells.[6]

Akt Kinase Inhibition: 1H-pyridin-4-yl-3,5-disubstituted indazoles, which share a similar structural motif, have been evaluated for their Akt kinase activity.[8] Akt is a key protein in cellular growth and survival pathways, making it an important target for cancer drug development.[8]

The following table summarizes the biological activities of representative derivatives.

| Compound Class | Target/Activity | Representative Compound | IC50/Activity | Reference |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazides | Methuosis Induction | 12A | High pan-cytotoxicity in cancer cells | [1][2][3] |

| 5-(pyridin-3-yl)-1H-indole-4,7-diones | IDO1 Inhibition | Core Scaffold | Moderate inhibition at micromole level | [5] |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides | Nur77 Modulation | 8b | Potent against various liver cancer cell lines | [6][7] |

| 1H-pyridin-4-yl-3,5-disubstituted indazoles | Akt Kinase Inhibition | - | Evaluated for Akt kinase activity | [8] |

Signaling Pathways

The anticancer effects of this compound derivatives are mediated through various signaling pathways.

MAPK/JNK Pathway in Methuosis: The methuosis-inducing compound 12A triggers cell death through the activation of the MAPK/JNK signaling pathway.[3][4] This is often associated with endoplasmic reticulum (ER) stress.[9]

Nur77-Dependent Apoptosis: Certain derivatives induce apoptosis by modulating the subcellular localization of Nur77, promoting its translocation to the mitochondria where it interacts with Bcl-2 to trigger cell death.[6]

Experimental Protocols

General Synthesis of 5-substituted-1H-indole derivatives

A common synthetic route to functionalize the 5-position of the indole ring involves a multi-step process. The following workflow illustrates a representative synthesis of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives.[1]

Detailed Protocol for Intermediate 10 Synthesis: To a solution of ethyl 5-guanidino-1H-indole-2-carboxylate (9) in ethanol, 3-(dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one and sodium hydroxide are added. The mixture is refluxed for 72 hours. After cooling, the precipitate is filtered, washed, and dried to yield ethyl 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxylate (10).[1]

Biological Assays

Cell Viability Assay (MTT Assay): Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) values are then calculated.

Vacuolization Assay: HeLa cells are treated with the test compounds at a low concentration (e.g., 1.0 µM) for 8 hours. The cells are then observed under a microscope to evaluate the induction of cytoplasmic vacuolization.[1][2]

Akt Kinase Activity Assay: Akt kinase is immunoprecipitated from cell lysates. The inhibitory effect of the compounds on Akt kinase is determined in the presence of a suitable substrate (e.g., GSK-β). The enzyme activity is monitored by measuring the absorbance at 450 nm using TMB as a substrate for the HRP-tagged secondary antibody.[8]

Conclusion

The this compound scaffold represents a highly versatile and promising pharmacophore in modern medicinal chemistry. Its inherent ability to engage in multiple types of interactions with biological macromolecules has led to the development of a diverse range of potent and selective inhibitors for various therapeutic targets, particularly in oncology. The insights into its pharmacophoric features, coupled with established synthetic routes and biological evaluation methods, provide a solid foundation for the future design and development of novel therapeutics based on this privileged core structure. Further exploration of the unsubstituted core and its simpler derivatives may unveil additional biological activities and expand its therapeutic applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1 H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent | Semantic Scholar [semanticscholar.org]

- 5. Discovery of 5-(pyridin-3-yl)-1H-indole-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Target Identification and Validation of 5-(Pyridin-4-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

This technical guide provides a comprehensive overview of the strategies and methodologies for identifying and validating the biological targets of the core chemical scaffold, 5-(pyridin-4-yl)-1H-indole. Derivatives of this scaffold have shown promise in a variety of therapeutic areas, and a systematic approach to target deconvolution is critical for advancing these compounds through the drug development pipeline.

Introduction to this compound and its Therapeutic Potential

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with potential applications in oncology and neuroscience. The indole ring and the pyridine moiety are key pharmacophores that can interact with a wide range of biological targets. Research into close analogs of this core has suggested several potential mechanisms of action, including the inhibition of enzymes crucial for cancer cell survival and modulation of neurotransmitter transporters and receptors. This guide will outline a systematic approach to identifying and validating the specific molecular targets of novel compounds based on this scaffold.

Putative Biological Targets and Mechanisms of Action

Based on studies of closely related analogs, several protein classes have been identified as potential targets for compounds containing the this compound core.

-

Indoleamine 2,3-dioxygenase 1 (IDO1): Derivatives of 5-(pyridin-3-yl)-1H-indole-4,7-dione have been identified as reversible, competitive inhibitors of IDO1, an enzyme implicated in tumor immune escape.[1] This suggests that the this compound scaffold may also target this important enzyme in cancer immunotherapy.

-

Orphan Nuclear Receptor Nur77: A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been shown to be potent modulators of Nur77.[2][3] These compounds were found to induce Nur77-dependent apoptosis in cancer cells, highlighting a potential mechanism for anti-cancer activity.[2][3]

-

Tubulin: A 9-(pyridin-4-yl)-5H-pyrido[4,3-b]indole derivative has been evaluated as a potential tubulin polymerization inhibitor, suggesting that the core scaffold may interfere with microtubule dynamics, a validated anti-cancer strategy.[4]

-

Serotonin Transporter (SERT): The analog 3-(1,2,3,6-tetrahydro-pyridin-4yl)-1H-indole has been identified as a high-affinity ligand for the serotonin transporter (SERT).[5] This indicates that the central nervous system could be a key area of therapeutic application for compounds with the this compound core.

-

5-HT3 Receptor: Novel 1,7-annelated indole derivatives have demonstrated high affinity as antagonists for the 5-HT3 receptor.[6] This finding points to another potential target within the serotonergic system.

-

MAPK/JNK Signaling Pathway: Certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been shown to induce methuosis, a form of non-apoptotic cell death, through the activation of the MAPK/JNK signaling pathway.[7][8][9]

Target Identification Strategies

A multi-pronged approach is recommended for the unbiased identification of the molecular targets of a novel this compound derivative.

Initial Broad-Based Screening

A high-throughput screening campaign against a panel of diverse biological targets can provide initial "hits" and guide further investigation.

-

Kinome Profiling: Given that many indole derivatives target protein kinases, screening against a large panel of kinases is a logical first step.[10][11][12][13] This can be performed using various platforms that measure the ability of the compound to inhibit the activity of hundreds of kinases simultaneously.

-

Phenotypic Screening: This approach involves screening the compound for its effects on cell behavior, such as proliferation, apoptosis, or morphological changes, in various cell lines. Hits from a phenotypic screen can then be used in subsequent target deconvolution studies.

Target Deconvolution of Phenotypic Hits

Once a desirable phenotype is observed, several methods can be employed to identify the specific molecular target responsible for that effect.

-

Affinity-Based Methods: These techniques rely on the physical interaction between the compound and its target protein.

-

Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from cell lysates.

-

Drug Affinity Responsive Target Stability (DARTS): This method assesses the ability of a compound to protect its target protein from proteolytic degradation.

-

-

Genetics-Based Methods:

-

CRISPR/Cas9 Screening: Genome-wide CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target or pathway.

-

shRNA Screening: Similar to CRISPR screens, shRNA libraries can be used to identify genes that modulate the cellular response to the compound.

-

Target Validation

Once a putative target has been identified, it is crucial to validate that the observed biological effects of the compound are indeed mediated by this target.

In Vitro Validation

-

Biochemical Assays: Direct interaction and functional modulation of the purified target protein by the compound should be demonstrated. This includes enzyme inhibition assays for enzymatic targets and binding assays for receptors and transporters.[14][15]

-

Isothermal Titration Calorimetry (ITC): ITC provides a direct measurement of the binding affinity and thermodynamics of the interaction between the compound and the purified target protein.[16]

Cellular Validation

-

Cellular Thermal Shift Assay (CETSA): This assay confirms target engagement in a cellular context by measuring the change in the thermal stability of the target protein upon compound binding.[17][18][19][20][21]

-

Target Knockdown/Knockout: Silencing the expression of the putative target gene using siRNA, shRNA, or CRISPR/Cas9 should abolish or reduce the cellular effects of the compound.

-

Overexpression Studies: Overexpression of the target protein may enhance the cellular response to the compound.

-

Site-Directed Mutagenesis: Mutating the proposed binding site of the compound on the target protein should lead to a loss of compound activity.

Data Presentation

Quantitative data from target identification and validation studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.

| Target | Compound ID | Assay Type | IC50 / Ki / EC50 (nM) | Cell Line(s) | Reference |

| IDO1 | 5-(pyridin-3-yl)-1H-indole-4,7-dione derivative | Enzyme Inhibition | Micromolar range | HeLa | [1] |

| Nur77 | Compound 8b | Binding Assay | Not specified | Liver cancer cell lines | [2][3] |

| 5-HT3 Receptor | Cilansetron | Receptor Binding | 0.19 | Not applicable | [6] |

| SERT | IDT199 | Ligand Binding | High affinity | Not applicable | [5] |

Experimental Protocols

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a this compound derivative against a purified enzyme.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the purified enzyme in an appropriate assay buffer.

-

Prepare a stock solution of the enzyme's substrate in the assay buffer.

-

-

Assay Procedure:

-

Add the assay buffer to the wells of a microplate.

-

Add serial dilutions of the test compound to the wells.

-

Add the enzyme to the wells and incubate for a pre-determined time to allow for compound binding.

-

Initiate the enzymatic reaction by adding the substrate to the wells.

-

Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each compound concentration.

-

Plot the reaction rates against the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to confirm the engagement of a this compound derivative with its target protein in intact cells.

-

Cell Treatment:

-

Culture cells to an appropriate confluency.

-

Treat the cells with the test compound or vehicle control for a specified time.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures for a short duration (e.g., 3 minutes).

-

-

Cell Lysis and Protein Solubilization:

-

Lyse the cells by freeze-thawing or sonication.

-

Separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

-

Protein Detection:

-

Analyze the amount of soluble target protein in each sample by Western blotting or other quantitative protein detection methods like ELISA or mass spectrometry.

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General Workflow for Target Identification

Caption: Proposed MAPK/JNK Signaling Pathway

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. A systematic and rigorous approach to target identification and validation, as outlined in this guide, is essential for elucidating the mechanism of action of new chemical entities based on this core structure. By combining broad-based screening with robust validation methodologies, researchers can confidently advance promising compounds toward clinical development.

References

- 1. Discovery of 5-(pyridin-3-yl)-1H-indole-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of a pegylated derivative of 3-(1,2,3,6-tetrahydro-pyridin-4yl)-1H-indole (IDT199): a high affinity SERT ligand for conjugation to quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors | Sciety [sciety.org]

- 11. Recent advances in methods to assess the activity of the kinome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. pure.eur.nl [pure.eur.nl]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]

- 21. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-(Pyridin-4-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and relevant biological interactions of 5-(Pyridin-4-yl)-1H-indole. This heterocyclic compound, which couples an indole scaffold with a pyridine ring, is of significant interest in medicinal chemistry due to its structural similarity to molecules with established biological activity.

Core Physicochemical Properties

The following table summarizes key physicochemical parameters predicted by various computational tools. These values are essential for assessing the compound's potential as a drug candidate, particularly in the context of Lipinski's Rule of Five, which helps predict oral bioavailability.[1][2][3]

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₁₃H₁₀N₂ | - |

| Molecular Weight | 194.23 g/mol | PubChem |

| logP (Octanol/Water Partition Coefficient) | 2.7 - 3.9 | XLogP3, WLOGP, iLOGP[4][5][6] |

| Topological Polar Surface Area (TPSA) | 28.7 Ų | Cactvs, PubChem[4][5] |

| Hydrogen Bond Donors | 1 | Cactvs, PubChem[4][5] |

| Hydrogen Bond Acceptors | 1 | Cactvs, PubChem[4][5] |

| Rotatable Bonds | 1 | Molinspiration[2] |

| pKa (most acidic) | 16.23 ± 0.30 (Predicted for a similar fluoro-indole derivative) | ChemicalBook[7] |

| Boiling Point | ~400 °C (Predicted for similar indole derivatives) | ChemicalBook[7] |

| Water Solubility | Low (predicted based on high logP) | General Principle[6] |

Note: Predicted values are estimations and should be confirmed by experimental analysis.

Experimental Protocols

Synthesis: Palladium-Catalyzed Suzuki-Miyaura Coupling

The most direct and widely utilized method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is ideal for coupling an aryl halide (or triflate) with an aryl boronic acid (or ester).

Reaction Scheme: 5-Bromo-1H-indole + Pyridin-4-ylboronic acid → this compound

Detailed Protocol:

-

Reagents & Setup: To an oven-dried reaction vessel, add 5-bromo-1H-indole (1.0 eq), pyridin-4-ylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent: Add a suitable degassed solvent system, typically a mixture like 1,2-dimethoxyethane (DME) and water.

-

Reaction Conditions: Purge the vessel with an inert gas (e.g., Argon or Nitrogen). Heat the mixture with stirring at a temperature ranging from 80°C to 100°C.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Characterization and Analysis

Confirmation of the synthesized compound's identity and purity is achieved through standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to determine the number and environment of protons. The spectrum should show characteristic signals for the indole and pyridine rings, with specific chemical shifts and coupling constants confirming the 5-substitution pattern.

-

¹³C NMR: Used to identify all unique carbon atoms in the molecule, further confirming the overall structure.

-

-

Mass Spectrometry (MS):

-

Low-Resolution MS (LRMS): Confirms the molecular weight of the compound by identifying the molecular ion peak (M+).

-

High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which is used to confirm the elemental composition (molecular formula) of the synthesized product.

-

Biological Context and Signaling Pathways

Derivatives of pyridinyl-indole are known to interact with key biological targets, suggesting potential therapeutic applications for this compound.

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

One of the most significant roles for related indole structures is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1).[8] IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[9] In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites. This suppresses the activity of effector T-cells and promotes the proliferation of regulatory T-cells (Tregs), effectively allowing cancer cells to evade the immune system.[9]

Inhibitors based on the 5-(pyridin-yl)-1H-indole scaffold can act as competitive inhibitors of IDO1. By blocking the active site of the enzyme, these compounds prevent the breakdown of tryptophan, thereby restoring local T-cell function and enhancing anti-tumor immunity.[8] This makes IDO1 a prime target for cancer immunotherapy.

Involvement in MAPK/JNK Signaling

Additionally, studies on complex derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole have shown that these molecules can induce a form of non-apoptotic cell death known as methuosis. This process was found to involve the activation of the MAPK/JNK signaling pathway, suggesting that the pyridinyl-indole scaffold can modulate critical cellular pathways related to cell survival and death.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Calculation of molecular properties [molinspiration.com]

- 3. Analysis of the Physicochemical Properties of Acaricides Based on Lipinski's Rule of Five - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(pyridin-4-yl)-1H-indole | C13H10N2 | CID 2771689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(1-pyridin-4-ylethenyl)-1H-indole | C15H12N2 | CID 67583430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. phytojournal.com [phytojournal.com]

- 7. 5-FLUORO-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE CAS#: 127626-06-6 [amp.chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 1H-Indole, 5-chloro-3-(1-(cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride | C17H20Cl2N2 | CID 51706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on 5-(Pyridin-4-yl)-1H-indole Derivatives

Abstract